molecular formula C21H20O6 B3635200 methyl {7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B3635200
M. Wt: 368.4 g/mol
InChI Key: RMCALFAXPKTWJX-UHFFFAOYSA-N
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Description

Methyl {7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a methoxy-substituted benzyl ether at position 7, a methyl group at position 4, and an acetoxy moiety at position 3 of the chromen-2-one scaffold. Coumarins are widely studied for their biological activities, including phytotoxic, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

methyl 2-[7-[(2-methoxyphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-13-16-9-8-15(26-12-14-6-4-5-7-18(14)24-2)10-19(16)27-21(23)17(13)11-20(22)25-3/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCALFAXPKTWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3OC)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid with 2-methoxybenzyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Methyl {7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl {7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights structural variations among coumarin derivatives and their implications:

Compound Name Substituents (Position) Key Structural Features Biological Activity (if reported) Reference
Target Compound 7-(2-methoxybenzyloxy), 4-methyl, 3-acetoxy Enhanced steric bulk at C7; electron-donating groups Not explicitly reported (theoretical)
Methyl (4-methyl-2-oxo-2H-chromen-3-yl)acetate (3 ) 4-methyl, 3-acetoxy Minimal substitution; planar chromenone core Moderate phytotoxicity in Arabidopsis
Methyl (7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl)acetate 7-(3-fluorobenzyloxy), 4-methyl, 3-acetoxy Electron-withdrawing fluorine atom at C7 No activity data (structural analog)
3-(2-Methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate 7-(4-methylbenzoyloxy), 4-methyl, 3-acetoxy Acyloxy group at C7; increased lipophilicity Not reported
Methyl (6-methoxy-2-oxo-2H-chromen-3-yl)acetate (1 ) 6-methoxy, 3-acetoxy Methoxy at C6; altered electronic density Strong phytotoxicity in weeds

Key Observations :

  • Substituent Position: Methoxy groups at C6 (compound 1) or C8 (compound 2) confer higher phytotoxic activity compared to C4-methyl substitution (compound 3) .
  • In contrast, the 2-methoxybenzyloxy group offers electron-donating effects, which could stabilize π-π stacking .
  • Lipophilicity : Acyloxy groups (e.g., 4-methylbenzoate in ) increase logP values compared to alkyl ethers, influencing membrane permeability .

Biological Activity

Methyl {7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the coumarin class, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C20H18O6
Molecular Weight : 354.4 g/mol
IUPAC Name : this compound
Canonical SMILES : CC(=O)OC1=C(C(=O)C2=C(C=CC=C2OCC3=CC=CC=C3OC)C1=O)C=C(C=C3OC)C=C(C=C3)C(=O)O

This compound exhibits biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases such as Parkinson's disease. Inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, providing neuroprotective effects .
  • Antioxidant Activity : Coumarin derivatives are known for their antioxidant properties. This compound may scavenge free radicals, thereby reducing oxidative stress and cellular damage .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Antioxidant Activity

A study evaluating various coumarin derivatives found that this compound exhibited significant antioxidant activity, comparable to standard antioxidants like ascorbic acid. The compound's ability to reduce lipid peroxidation and enhance cellular viability under oxidative stress conditions was highlighted.

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Enzyme Inhibition Studies

Research focusing on the inhibition of MAO-B revealed that this compound shows promising IC50 values in the low micromolar range, indicating strong inhibitory potential. This positions it as a candidate for further development in treating neurodegenerative disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activity
Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetateC13H12O5Antioxidant
Ethyl 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetateC19H22N2O4Anticancer
6-Ethyl-(7-(3-methoxybenzyl)oxy)-4-methylcoumarinC20H22O5Antioxidant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl {7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 2
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methyl {7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

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